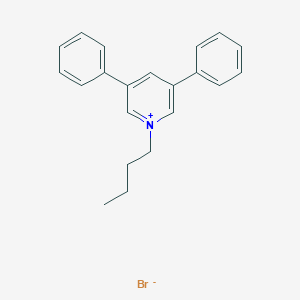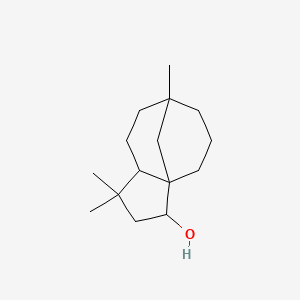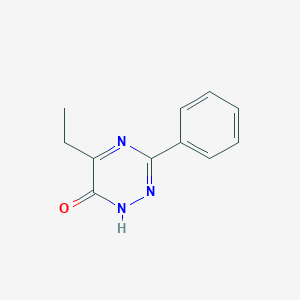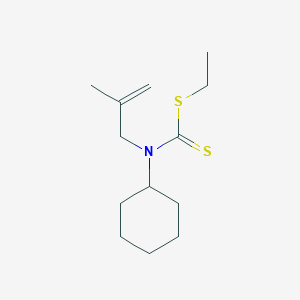![molecular formula C18H15N3S B14502702 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine CAS No. 63586-75-4](/img/structure/B14502702.png)
3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing thiazole and triazine moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . This reaction leads to the formation of functionalized thiazolotriazoles, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale synthesis with higher yields and purity.
Análisis De Reacciones Químicas
3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems
Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, solvents like tert-butanol, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one: This compound has a similar fused ring system but with different substituents, leading to variations in biological activity.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the thiazolotriazole core but differ in their functional groups and overall structure.
Triazolothiadiazines: These compounds have a similar triazole ring but are fused with a thiadiazine ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific fused ring system and the presence of methyl and phenyl substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
63586-75-4 |
|---|---|
Fórmula molecular |
C18H15N3S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H15N3S/c1-13-12-22-18-19-16(14-8-4-2-5-9-14)17(20-21(13)18)15-10-6-3-7-11-15/h2-12,16H,1H3 |
Clave InChI |
YKOUHPYKMBWIMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(C(=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)
![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)




![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)


